Choline bis(trifluoromethylsulfonyl)imde

Description

BenchChem offers high-quality Choline bis(trifluoromethylsulfonyl)imde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Choline bis(trifluoromethylsulfonyl)imde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C2F6NO4S2/c1-6(2,3)4-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H,4-5H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXJXURAALDGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F6N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047922 | |

| Record name | Choline bis(trifluoromethylsulfonyl)imde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827027-25-8 | |

| Record name | Choline bis(trifluoromethylsulfonyl)imde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide?

Introduction: Unveiling a Versatile Ionic Liquid

Choline bis(trifluoromethylsulfonyl)imide, often abbreviated as [Ch][TFSI], is a prominent member of the ionic liquid family. It is composed of a choline cation and a bis(trifluoromethylsulfonyl)imide anion. This unique combination of a biocompatible cation and a thermally stable, hydrophobic anion imparts a remarkable set of physicochemical properties.[1] These characteristics have positioned [Ch][TFSI] as a compound of significant interest across diverse scientific and industrial domains, including electrochemistry, chemical synthesis, material science, and biotechnology.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular and Chemical Identity

A fundamental understanding of a compound's properties begins with its molecular identity. Choline bis(trifluoromethylsulfonyl)imide is characterized by the following identifiers:

| Property | Value | Source |

| Molecular Formula | C7H14F6N2O5S2 | [3][4] |

| Molecular Weight | 384.3 g/mol | [1][5] |

| CAS Number | 827027-25-8 | [1][6] |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium | [5] |

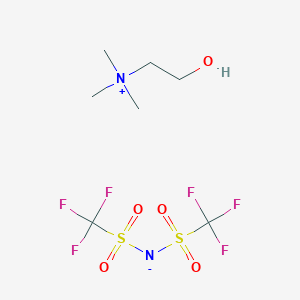

The structure of Choline bis(trifluoromethylsulfonyl)imide, consisting of the choline cation and the TFSI anion, is a key determinant of its properties.

Caption: Ionic pairing of Choline and TFSI.

Core Physicochemical Properties: A Detailed Analysis

The utility of Choline bis(trifluoromethylsulfonyl)imide in various applications is a direct consequence of its distinct physicochemical characteristics.

Physical State and Appearance

At room temperature, Choline bis(trifluoromethylsulfonyl)imide typically exists as a colorless to pale yellow solid.[3][7] It is described as a low melting solid, which is a common feature of many ionic liquids.[8]

Thermal Properties

Melting Point: The melting point of Choline bis(trifluoromethylsulfonyl)imide is reported to be in the range of 35-37 °C.[2][6][7] This relatively low melting point is advantageous for applications requiring a liquid state at or near ambient temperatures.

Thermal Stability: One of the most valued properties of [Ch][TFSI] is its high thermal stability.[2][3] The bis(trifluoromethylsulfonyl)imide anion, in particular, contributes to this stability, allowing the ionic liquid to be used in processes that require elevated temperatures without significant degradation.[1] This property enhances safety and efficiency in various industrial applications.[2]

Temperature-Dependent Miscibility with Water: An interesting characteristic of Choline bis(trifluoromethylsulfonyl)imide is its temperature-driven miscibility with water. It is not miscible with water at room temperature but forms a single phase at temperatures above 72 °C, which is its upper critical solution temperature.[9][10] This behavior is attributed to the weakening of hydrogen bonds between the choline cation and the bistriflimide anion at higher temperatures.[9][10]

Density and Viscosity

The density and viscosity of an ionic liquid are critical parameters that influence its handling, transport properties, and performance in applications such as electrolytes and solvents.

| Property | Value | Conditions | Source |

| Density | 1.508 g/cm³ | 25 °C | [6][11] |

| Viscosity | 49.5 cP | 45 °C | [2][6][7] |

The relatively moderate viscosity for an ionic liquid facilitates mass transport, which is beneficial for electrochemical applications.

Electrochemical Properties

Ionic Conductivity: Choline bis(trifluoromethylsulfonyl)imide exhibits good ionic conductivity, a key requirement for its use as an electrolyte in batteries, supercapacitors, and fuel cells.[1][2] The measured conductivity is 3.98 mS/cm at 45 °C.[2][6][11] This conductivity is a result of the mobility of the constituent ions in the liquid state.

Solubility Profile

The solubility of [Ch][TFSI] is a crucial factor in its application as a solvent for chemical reactions and extractions. It demonstrates excellent solubility in a variety of organic solvents.[1][2][3]

| Solvent | Miscibility/Solubility | Source |

| Water | Not miscible at room temperature | [7][9] |

| Acetone | Miscible | [7][12] |

| Acetonitrile | Miscible | [7][12] |

| Isopropanol | Miscible | [7][12] |

| Toluene | Not miscible | [7] |

| Hexane | Not miscible | [7][12] |

| DMSO | Soluble (≥10 mg/ml) | [8] |

| Ethanol | Soluble (≥10 mg/ml) | [8] |

| PBS (pH 7.2) | Soluble (≥10 mg/ml) | [8] |

This versatile solubility profile allows for its use in a wide range of chemical environments.[3]

Synthesis and Purification: A Practical Protocol

A common and effective method for the synthesis of Choline bis(trifluoromethylsulfonyl)imide is through a metathesis reaction. This approach involves the exchange of ions between two soluble salts to form the desired ionic liquid.

Experimental Protocol: Metathesis Synthesis of [Ch][TFSI]

Objective: To synthesize Choline bis(trifluoromethylsulfonyl)imide with high purity.

Principle: This protocol is based on the aqueous metathesis reaction between choline chloride and lithium bis(trifluoromethylsulfonyl)imide. The product, [Ch][TFSI], is hydrophobic and will separate from the aqueous phase containing the lithium chloride byproduct.

Materials:

-

Choline chloride

-

Lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI])

-

Deionized water

-

Ethyl acetate

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of choline chloride and lithium bis(trifluoromethylsulfonyl)imide in deionized water at room temperature in the reaction vessel.

-

Reaction: Stir the mixture vigorously for approximately 1 hour. During this time, the ionic exchange will occur, and a second, denser phase of Choline bis(trifluoromethylsulfonyl)imide will form.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate completely. The lower layer is the [Ch][TFSI] ionic liquid.

-

Washing and Purification:

-

Drain the lower ionic liquid layer.

-

Wash the ionic liquid phase repeatedly with small portions of deionized water to remove any remaining water-soluble impurities, such as unreacted starting materials and the lithium chloride byproduct.

-

Further purification can be achieved by washing with a solvent like ethyl acetate to remove organic-soluble impurities.

-

-

Drying:

-

Remove the residual water and any volatile organic solvents from the purified ionic liquid using a rotary evaporator.

-

For complete drying, place the ionic liquid under high vacuum for several hours.

-

Self-Validation and Quality Control:

-

The purity of the final product should be assessed using techniques such as NMR spectroscopy to confirm the structure and identify any residual impurities.

-

The water content can be determined by Karl Fischer titration.

-

Halide content, a common impurity from the starting materials, can be quantified using ion chromatography.

Caption: Metathesis synthesis workflow for [Ch][TFSI].

Applications: Leveraging Unique Properties

The distinct physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide have led to its application in numerous fields:

-

Electrochemistry: Its high ionic conductivity and thermal stability make it an excellent electrolyte for batteries, supercapacitors, and fuel cells.[1][2] Research has shown that capacitors using [Ch][TFSI] electrolytes exhibit improved performance, especially at low temperatures.[1]

-

Chemical Synthesis: It serves as a versatile solvent and catalyst in organic synthesis and polymerization reactions, often leading to enhanced reaction rates and yields.[1][2]

-

Material Science: [Ch][TFSI] is used in the preparation of advanced materials like nanomaterials and composites.[1][2]

-

Biotechnology and Pharmaceuticals: Due to its biocompatibility, derived from the choline cation, it is suitable for applications in biocatalysis and as a medium for enzymatic reactions.[1][2] It can also be used to enhance the solubility and stability of active pharmaceutical ingredients.[1][2]

-

Separation Processes: It is employed in extraction technologies for the purification and isolation of compounds, such as the extraction of phenolic compounds from aqueous solutions.[1][8][13]

Safety and Handling

While Choline bis(trifluoromethylsulfonyl)imide is considered to have lower toxicity compared to some other ionic liquids, proper safety precautions are essential.[2][3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14][15]

-

Handling: Handle in a well-ventilated area to avoid breathing mist, gas, or vapors.[4] Avoid contact with skin and eyes.[4][14]

-

First Aid:

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4]

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[4][7][14][15]

Conclusion

Choline bis(trifluoromethylsulfonyl)imide stands out as a highly versatile and functional ionic liquid. Its unique combination of a biocompatible cation and a robust anion results in a favorable set of physicochemical properties, including high thermal stability, good ionic conductivity, and a tunable solubility profile. These characteristics, coupled with its relatively low environmental impact, make it a compelling choice for a wide array of applications, from energy storage to green chemistry. As research continues to uncover new applications and refine its properties, the importance of Choline bis(trifluoromethylsulfonyl)imide in both academic and industrial settings is set to grow.

References

-

Choline Bis(trifluoromethylsulfonyl)Imide - Hiyka. [Link]

-

Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem. [Link]

-

Safety Data Sheet - RoCo Global. [Link]

-

Extraction of phenolic compounds from aqueous solution using choline bis(trifluoromethylsulfonyl)imide | Request PDF - ResearchGate. [Link]

-

Temperature-driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water - PubMed. [Link]

-

Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | Request PDF - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hiyka.com [hiyka.com]

- 3. CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Choline bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]

- 7. roco.global [roco.global]

- 8. caymanchem.com [caymanchem.com]

- 9. Temperature-driven mixing-demixing behavior of binary mixtures of the ionic liquid choline bis(trifluoromethylsulfonyl)imide and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Choline bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]

- 12. iolitec.de [iolitec.de]

- 13. researchgate.net [researchgate.net]

- 14. iolitec.de [iolitec.de]

- 15. iolitec.de [iolitec.de]

Synthesis and purification methods for Choline bis(trifluoromethylsulfonyl)imide.

An In-depth Technical Guide to the Synthesis and Purification of Choline bis(trifluoromethylsulfonyl)imide

Introduction: The Emergence of a Biocompatible Ionic Liquid

Choline bis(trifluoromethylsulfonyl)imide, often abbreviated as [Ch][TFSI] or [Ch][NTf₂], is an ionic liquid (IL) that has garnered significant attention across diverse scientific fields. Comprising a biocompatible choline cation and a thermally stable bis(trifluoromethylsulfonyl)imide anion, this compound offers a unique combination of desirable properties.[1][2] Unlike many traditional ionic liquids, its choline base imparts lower toxicity and enhanced biodegradability, making it a more environmentally benign option.[2] Key characteristics include high ionic conductivity, excellent thermal stability, low volatility, and hydrophobicity.[1][2][3] These attributes have positioned [Ch][TFSI] as a high-performance material for a variety of applications, including as an electrolyte in batteries and supercapacitors, a versatile solvent in chemical synthesis, a component in advanced materials, and a medium for biocatalysis and pharmaceutical formulations.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the most established methods for the synthesis of [Ch][TFSI], explains the chemical principles underpinning these protocols, and outlines rigorous purification techniques essential for achieving the high purity required for demanding applications.

Core Synthesis Methodology: Aqueous Metathesis

The most prevalent and efficient route for synthesizing Choline bis(trifluoromethylsulfonyl)imide is a straightforward ion exchange reaction, also known as metathesis.[1] This method is favored for its high yield, operational simplicity, and the relative ease of purification.

The Underlying Chemistry: A Strategic Ion Swap

The synthesis hinges on the reaction between a choline salt, typically choline chloride ([Ch]Cl), and an alkali metal salt of the bis(trifluoromethylsulfonyl)imide anion, most commonly lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI]). The reaction is performed in an aqueous medium.

Reaction: [Ch]Cl(aq) + Li → [Ch] + LiCl(aq)

The driving force for this reaction is the formation of the hydrophobic, water-immiscible [Ch][TFSI] ionic liquid. While all ions are initially soluble in water, the resulting [Ch][TFSI] product phase-separates from the aqueous solution. This is crucial for the subsequent purification.

Causality Behind Experimental Choices:

-

Choice of Choline Chloride: Choline chloride is a widely available, inexpensive, and stable precursor. Its high solubility in water makes it an ideal reactant for this aqueous-based synthesis.

-

Choice of Lithium bis(trifluoromethylsulfonyl)imide: Li[TFSI] is selected as the [TFSI]⁻ donor primarily because the resulting byproduct, lithium chloride (LiCl), is exceptionally soluble in water. This high solubility is critical, as it ensures the byproduct remains exclusively in the aqueous phase, simplifying the separation of the desired ionic liquid product.

-

Choice of Water as a Solvent: Water is an ideal solvent for this reaction. It readily dissolves the reactants, is non-toxic, non-flammable, and inexpensive. Most importantly, the immiscibility of the [Ch][TFSI] product with water at room temperature is the cornerstone of the purification strategy.[4][5][6]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the metathesis reaction for synthesizing [Ch][TFSI].

Caption: Workflow for the aqueous metathesis synthesis of [Ch][TFSI].

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

-

Reactant Preparation: In a suitable reaction vessel, dissolve Choline chloride (1.0 molar equivalent) in a minimal amount of distilled water. In a separate beaker, dissolve Lithium bis(trifluoromethylsulfonyl)imide (1.0 molar equivalent) in distilled water.

-

Reaction: Slowly add the Li[TFSI] solution to the stirring choline chloride solution at room temperature.

-

Mixing: Continue to stir the mixture vigorously for 1 hour.[1] As the reaction proceeds, the clear solution will become cloudy, and a second, denser liquid phase (the [Ch][TFSI]) will begin to form and settle.

-

Phase Separation: After stirring, transfer the entire mixture to a separatory funnel. Allow the layers to fully separate. The product, [Ch][TFSI], is denser than water and will form the bottom layer. The top layer is the aqueous phase containing the LiCl byproduct and any unreacted starting materials.

| Parameter | Value | Rationale |

| Reactants | Choline Chloride, Li[TFSI] | Readily available and form a water-immiscible product. |

| Stoichiometry | 1:1 molar ratio | Ensures complete conversion of the limiting reagent. |

| Solvent | Distilled Water | Excellent solvent for reactants and byproduct; facilitates phase separation. |

| Temperature | Room Temperature | Reaction is rapid and does not require heating. |

| Reaction Time | ~1 hour | Sufficient for the ion exchange to reach completion. |

Purification: Achieving High-Purity [Ch][TFSI]

Purification is a critical stage. The primary goal is the complete removal of the lithium chloride byproduct and any unreacted halide precursors. Halide contamination can be particularly detrimental in electrochemical applications.

Method 1: Repetitive Aqueous Washing

This is the most crucial purification step, leveraging the product's hydrophobicity.

Protocol:

-

Separation: Drain the lower [Ch][TFSI] layer from the separatory funnel into a clean flask. Discard the upper aqueous layer.

-

Washing: Return the [Ch][TFSI] to the separatory funnel. Add a small volume (e.g., 10-15% of the IL volume) of fresh, ice-cold deionized water.[1]

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate completely.

-

Iteration: Drain the [Ch][TFSI] layer and discard the aqueous wash layer. Repeat this washing process 5-7 times.

Rationale for Ice-Cold Water: Choline bis(trifluoromethylsulfonyl)imide exhibits an upper critical solution temperature (UCST) with water, meaning it becomes more miscible at higher temperatures (fully miscible above ~72 °C).[4][5][6] Using ice-cold water minimizes the solubility of the ionic liquid in the wash phase, thereby maximizing product yield.

Validation System: The Silver Nitrate Test

To ensure the complete removal of chloride ions, a simple but effective qualitative test is performed on the final aqueous wash.

Protocol:

-

Collect a small sample of the final wash water in a clean test tube.

-

Add a few drops of a dilute silver nitrate (AgNO₃) solution.

-

Observation: If chloride ions (Cl⁻) are present, a white precipitate of silver chloride (AgCl) will form. The washing steps must be continued until no precipitate is observed upon the addition of AgNO₃.[1] The absence of a precipitate validates the removal of halide impurities.

Method 2: Drying Under High Vacuum

The final step is the removal of residual water, which can significantly impact the physicochemical properties of the ionic liquid.

Protocol:

-

Place the purified and chloride-free [Ch][TFSI] in a round-bottom flask.

-

Connect the flask to a high-vacuum line (Schlenk line).

-

Heat the ionic liquid to 70-80 °C while stirring under dynamic vacuum for several hours (typically 12-24 hours) until all residual water is removed. The product should be a clear, slightly viscous liquid.

Visualizing the Purification & Validation Workflow

Caption: Iterative workflow for the purification and validation of [Ch][TFSI].

Physicochemical Properties and Characterization

Once synthesized and purified, the final product should be characterized to confirm its identity and purity.

Summary of Key Properties

| Property | Value | Source(s) |

| CAS Number | 827027-25-8 | [2][3][7][8] |

| Molecular Formula | C₇H₁₄F₆N₂O₄S₂ | [2] |

| Molecular Weight | ~384.3 g/mol | [1][7][8] |

| Melting Point | 30–37 °C | [2][4][5][9] |

| Ionic Conductivity | ~3.98 mS/cm (at 45 °C) | [1][2][9] |

| Appearance | Colorless to pale yellow liquid/low melting solid | [3][7] |

Standard Characterization Techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the choline cation, while ¹⁹F NMR verifies the integrity of the [TFSI]⁻ anion.[1][10][11]

-

Ion Chromatography (IC): Provides quantitative data on residual halide (Cl⁻) concentrations, offering a more precise measure of purity than the qualitative AgNO₃ test.[1]

-

Mass Spectrometry (MS): Confirms the mass-to-charge ratio of the constituent choline cation and [TFSI]⁻ anion.[10]

Conclusion

The synthesis of Choline bis(trifluoromethylsulfonyl)imide via aqueous metathesis of choline chloride and lithium bis(trifluoromethylsulfonyl)imide represents a robust, scalable, and efficient method for producing this valuable ionic liquid. The success of this procedure is inextricably linked to a meticulous purification strategy. The principles of phase separation, leveraged by repetitive washing with cold water, and validated by the silver nitrate test, are fundamental to removing ionic impurities. Final drying under high vacuum ensures the removal of residual water, yielding a high-purity product suitable for advanced applications in electrochemistry, biotechnology, and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and purify [Ch][TFSI] to a high standard.

References

-

Benchchem. Choline bis(trifluoromethylsulfonyl)imde | 827027-25-8.

-

Hiyka. Choline Bis(trifluoromethylsulfonyl)Imide.

-

CymitQuimica. CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE.

-

ResearchGate. Synthesis and characterization of trifluoromethylsulfonate choline ionic liquid using NMR, FT-IR, and FT-Raman spectra with DFT calculations | Request PDF.

-

Cayman Chemical. Choline bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8).

-

ACS Publications. Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity Important Limitations of DESs as Sustainable Materials | Industrial & Engineering Chemistry Research.

-

ChemicalBook. CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 827027-25-8.

-

Cayman Chemical. Choline bis(trifluoromethylsulfonyl)imide.

-

PubMed. Temperature-driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water.

-

ACS Publications. Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | The Journal of Physical Chemistry B.

-

CNR-IRIS. Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide ionic liquid combined with DFT calculations.

-

PubChem. Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965.

-

IoLiTec. Choline bis(trifluoromethylsulfonyl)imide, >99%.

-

ResearchGate. Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | Request PDF.

Sources

- 1. Choline bis(trifluoromethylsulfonyl)imde | 827027-25-8 | Benchchem [benchchem.com]

- 2. hiyka.com [hiyka.com]

- 3. CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE [cymitquimica.com]

- 4. Temperature-driven mixing-demixing behavior of binary mixtures of the ionic liquid choline bis(trifluoromethylsulfonyl)imide and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Choline bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide ionic liquid combined with DFT calculations [iris.cnr.it]

An In-depth Technical Guide to Choline Bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8) for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Ionic Liquid

Choline bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8), a prominent member of the ionic liquid family, has garnered significant attention across diverse scientific disciplines. Composed of a biocompatible choline cation and a highly stable bis(trifluoromethylsulfonyl)imide anion, this compound exhibits a unique combination of properties that make it a compelling tool for researchers, particularly in the realm of drug development.[1][2] Its low volatility, high thermal stability, and excellent solvency for a wide range of molecules, including poorly soluble active pharmaceutical ingredients (APIs), position it as a valuable excipient in advanced drug delivery systems.[2] This guide provides a comprehensive technical overview of Choline bis(trifluoromethylsulfonyl)imide, from its fundamental properties and structure to its practical applications in pharmaceutical sciences, supported by detailed experimental protocols.

Physicochemical Properties: A Data-Driven Overview

The utility of Choline bis(trifluoromethylsulfonyl)imide in various applications is underpinned by its distinct physicochemical characteristics. A summary of these properties is presented in the table below.

| Property | Value | References |

| CAS Number | 827027-25-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄F₆N₂O₅S₂ | [1][3] |

| Molecular Weight | 384.3 g/mol | [1][3] |

| Synonyms | Choline bistriflimide, [Ch][TFSI], [Choline][NTf2] | [1][2][5] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Melting Point | 35-37 °C | [2] |

| Density | ~1.522 g/cm³ at 20°C | [4] |

| Solubility | Soluble in a variety of organic solvents; sparingly soluble in water at room temperature. | [1][5] |

| Thermal Stability | High | [1][2] |

| Volatility | Low vapor pressure | [1][2] |

Molecular Structure: Visualizing the Ionic Pair

The chemical structure of Choline bis(trifluoromethylsulfonyl)imide consists of a choline cation, [N(CH₃)₃(CH₂CH₂OH)]⁺, and a bis(trifluoromethylsulfonyl)imide anion, [N(SO₂CF₃)₂]⁻. The electrostatic interaction between these two ions dictates the compound's properties as an ionic liquid.

Caption: Chemical structure of Choline bis(trifluoromethylsulfonyl)imide.

Synthesis Protocol: A Step-by-Step Metathesis Reaction

The most common and straightforward method for synthesizing Choline bis(trifluoromethylsulfonyl)imide is through a metathesis reaction involving choline chloride and lithium bis(trifluoromethylsulfonyl)imide.[1] This procedure offers high yields and purity.

Materials:

-

Choline chloride

-

Lithium bis(trifluoromethylsulfonyl)imide

-

Deionized water

-

Silver nitrate solution (for testing)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of choline chloride and lithium bis(trifluoromethylsulfonyl)imide in a minimal amount of deionized water.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of two distinct liquid phases will be observed. The lower, denser phase is the desired ionic liquid.

-

Separation: Separate the lower ionic liquid phase from the upper aqueous phase using a separatory funnel.

-

Washing: Wash the ionic liquid phase several times with small portions of cold deionized water to remove any residual lithium chloride.

-

Purity Check: Test the aqueous washings with a silver nitrate solution. The absence of a white precipitate (silver chloride) indicates the complete removal of chloride ions.

-

Drying: Dry the ionic liquid over anhydrous magnesium sulfate.

-

Solvent Removal: Remove any residual water by rotary evaporation under reduced pressure.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[6][7]

Caption: Workflow for the synthesis of Choline bis(trifluoromethylsulfonyl)imide.

Applications in Drug Development: Enhancing Bioavailability

The favorable properties of Choline bis(trifluoromethylsulfonyl)imide make it a highly attractive excipient in the pharmaceutical industry, primarily for addressing the challenge of poor drug solubility.[1][2]

Solubility Enhancement of Poorly Soluble APIs

A significant portion of new chemical entities exhibit poor aqueous solubility, which limits their oral bioavailability.[8][9] Choline bis(trifluoromethylsulfonyl)imide can act as a powerful solvent for these challenging APIs, enabling the formulation of liquid or semi-solid dosage forms. Its ability to form stable solutions can prevent drug crystallization and enhance dissolution rates in the gastrointestinal tract.[10]

Amorphous Solid Dispersions (ASDs)

Choline bis(trifluoromethylsulfonyl)imide can be utilized to create amorphous solid dispersions (ASDs), a proven strategy for improving the solubility and bioavailability of crystalline drugs.[11][12][13] In an ASD, the drug is molecularly dispersed in a carrier matrix in its amorphous, higher-energy state.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion

This protocol outlines a general procedure for preparing an ASD of a model poorly soluble drug using Choline bis(trifluoromethylsulfonyl)imide via the solvent evaporation method.

Materials:

-

Model poorly soluble API

-

Choline bis(trifluoromethylsulfonyl)imide

-

Suitable organic solvent (e.g., ethanol, methanol)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Solution Preparation: Dissolve both the API and Choline bis(trifluoromethylsulfonyl)imide in a common organic solvent in a predetermined ratio.

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to form a thin film.

-

Drying: Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

-

Characterization: Analyze the ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the drug (indicating its amorphous state), Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity, and FTIR to investigate potential drug-ionic liquid interactions.

Caption: Workflow for the preparation of an Amorphous Solid Dispersion.

Transdermal Drug Delivery

The ability of ionic liquids to enhance skin permeation has opened new avenues for transdermal drug delivery.[14][15][16] While specific studies on Choline bis(trifluoromethylsulfonyl)imide for this application are emerging, the general principles suggest its potential. The interaction of the ionic liquid with the stratum corneum can disrupt the lipid bilayer, thereby facilitating the penetration of drug molecules.

Biological Interactions and Mechanism of Action

The biological activity of Choline bis(trifluoromethylsulfonyl)imide in a pharmaceutical context is primarily attributed to its role as a formulation excipient. Its "mechanism of action" is to enhance the solubility and permeability of the co-administered API.

In a broader biological sense, the choline cation is a naturally occurring essential nutrient. However, the biological interactions of the intact ionic liquid are an area of ongoing research. It is known to interact with biomolecules through electrostatic forces and hydrogen bonding.[1] For instance, its ability to extract phenolic compounds from aqueous solutions is based on these interactions. While direct enzymatic inhibition or receptor binding is not its primary application, the potential for such interactions should be considered during preclinical safety assessments.

Safety and Handling

Based on available safety data sheets, Choline bis(trifluoromethylsulfonyl)imide should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is advised to work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Perspectives

Choline bis(trifluoromethylsulfonyl)imide stands out as a versatile and promising ionic liquid with significant potential in drug development. Its ability to enhance the solubility of poorly soluble drugs, coupled with its favorable physicochemical properties, makes it a valuable tool for formulation scientists. As research continues, we can expect to see more innovative applications of this ionic liquid in advanced drug delivery systems, contributing to the development of more effective and bioavailable medicines.

References

-

Choline bis(trifluoromethylsulfonyl)imde | 827027-25-8.

-

Choline Bis(trifluoromethylsulfonyl)Imide.

-

Choline bis(trifluoromethylsulfonyl)imide.

-

Haddad, B., et al. (2024). Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide Ionic Liquid combined with DFT Calculations. Journal of Molecular Structure, 1308(2), 138017.

-

Datta, D., et al. (2023). Influence of Choline-Based Ionogel on Transdermal Delivery of Vancomycin Hydrochloride. Gels, 9(7), 533.

-

Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965.

-

CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 827027-25-8.

-

Choline bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8).

-

Nockemann, P., et al. (2009). Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water. The Journal of Physical Chemistry B, 113(5), 1429–1437.

-

Haddad, B., et al. (2024). Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide ionic liquid combined with DFT calculations. Journal of Molecular Structure, 1308, 138017.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287.

-

Nabila, F. H., Moniruzzaman, M., & Goto, M. (2023). Ionic Liquid-Based Transdermal Drug Delivery Systems for Biopharmaceuticals. Chemical communications (Cambridge, England), 59(80), 11947–11962.

-

Neves, C. M., et al. (2018). Choline-Amino Acid Ionic Liquids as Green Functional Excipients to Enhance Drug Solubility. Molecules (Basel, Switzerland), 23(12), 3331.

-

Liu, Y., et al. (2011). Choline-derivate-modified nanoparticles for brain-targeting gene delivery. Advanced materials (Deerfield Beach, Fla.), 23(39), 4516–4520.

-

Gosecka, M., et al. (2022). Dual-Drug Delivery via the Self-Assembled Conjugates of Choline-Functionalized Graft Copolymers. International journal of molecular sciences, 23(13), 6982.

-

Wang, Y., Zhang, P., & Sun, J. (2022). Applications of choline-based ionic liquids in drug delivery. International journal of pharmaceutics, 612, 121366.

-

Sun, C., et al. (2014). Choline transporter-targeting and co-delivery system for glioma therapy. Biomaterials, 35(8), 2730–2738.

-

Choline bis(trifluoromethylsulfonyl)imide, >99%.

-

Haddad, B., et al. (2024). Synthesis, NMR, FT-IR, FT-Raman spectra and thermal studies of Choline bis(trifluoromethylsulfonyl)imide ionic liquid combined with DFT calculations.

-

Le, M. L. P., et al. (2019). Implementation of a choline bis(trifluoromethylsulfonyl)imide aqueous electrolyte for low temperature EDLCs enabled by a cosolvent. Journal of Materials Chemistry A, 7(33), 19485–19493.

-

Sharma, G., et al. (2024). Development of Cholinium-Based API Ionic Liquids with Enhanced Drug Solubility: Biological Evaluation and Interfacial Properties. Molecular pharmaceutics, 21(2), 535–549.

-

Nabila, F. H., Moniruzzaman, M., & Goto, M. (2023). Ionic Liquid-Based Transdermal Drug Delivery Systems for Biopharmaceuticals.

-

Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.

-

Transdermal drug delivery formulation.

-

Enzyme ChE, cholinergic therapy and molecular docking: Significant considerations and future perspectives.

-

Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches.

-

Amorphous Solid Dispersions.

-

ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS.

-

Chen, M., et al. (2022). Transdermal Drug Delivery Systems and Their Use in Obesity Treatment. Journal of personalized medicine, 12(10), 1585.

Sources

- 1. benchchem.com [benchchem.com]

- 2. hiyka.com [hiyka.com]

- 3. Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 827027-25-8 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choline-Amino Acid Ionic Liquids as Green Functional Excipients to Enhance Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. fda.gov [fda.gov]

- 13. crystalpharmatech.com [crystalpharmatech.com]

- 14. Influence of Choline-Based Ionogel on Transdermal Delivery of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Choline and amino acid based biocompatible ionic liquid mediated transdermal delivery of the sparingly soluble drug acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2007016766A1 - Transdermal drug delivery formulation - Google Patents [patents.google.com]

Navigating the Thermal Landscape of [Choline][TFSI]: An In-depth Technical Guide

For Immediate Release

LUDWIGSHAFEN, Germany – January 19, 2026 – In the ever-evolving landscape of ionic liquids, cholinium bis(trifluoromethylsulfonyl)imide, [Ch][TFSI], has emerged as a compound of significant interest, lauded for its potential biocompatibility and versatile applications.[1] This guide, crafted for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the thermal stability and decomposition characteristics of [Ch][TFSI], critical parameters that dictate its operational limits and safety profile.

Introduction: The Promise of a Biocompatible Ionic Liquid

[Choline][TFSI] is an ionic liquid (IL) comprising a cholinium cation and a bis(trifluoromethylsulfonyl)imide anion.[1] The cholinium cation, derived from the essential nutrient choline, imparts a favorable toxicological profile compared to more traditional imidazolium- or pyridinium-based ILs.[2] The [TFSI] anion is well-regarded for conferring a high degree of thermal stability and hydrophobicity to the resulting ionic liquid.[1] This unique combination of a biocompatible cation and a robust anion positions [Ch][TFSI] as a promising candidate for a range of applications, including as electrolytes, in biocatalysis, and for extraction processes.[1] A thorough understanding of its thermal behavior is paramount for its safe and effective implementation in these fields.

Thermal Stability of [Choline][TFSI]: A High-Temperature Performer

Ionic liquids featuring the bis(trifluoromethylsulfonyl)imide ([TFSI]) anion are renowned for their exceptional thermal stability, often exhibiting decomposition temperatures exceeding 350 °C. While specific, publicly available thermogravimetric analysis (TGA) data for [Ch][TFSI] is limited, the inherent stability of the [TFSI] anion strongly suggests that [Ch][TFSI] is a thermally robust ionic liquid. Choline-based ionic liquids, in general, are thermally stable up to approximately 238 °C, with their decomposition temperature being influenced by the nature of the anion.[3] Given the superior stability of the [TFSI] anion, the decomposition temperature of [Ch][TFSI] is anticipated to be significantly higher than that of cholinium salts with less stable anions.

Key Thermal Parameters

The thermal stability of an ionic liquid is typically characterized by its onset decomposition temperature (Tonset), which is the temperature at which the material starts to lose mass due to decomposition. This is a critical parameter for defining the upper limit of its operational temperature range.

Table 1: Summary of Expected Thermal Properties of [Ch][TFSI]

| Parameter | Expected Value | Rationale |

| Onset Decomposition Temperature (Tonset) | > 300 °C | Based on the known high thermal stability of [TFSI]-based ionic liquids. |

| Decomposition Profile | Likely a multi-step process | Reflecting the decomposition of the choline cation and the [TFSI] anion at different temperatures. |

Experimental Determination of Thermal Stability: A Protocol for Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability of [Ch][TFSI], thermogravimetric analysis (TGA) is the gold standard technique. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Principle of TGA

A small sample of the ionic liquid is placed in a high-precision balance within a furnace. The temperature is then ramped at a constant rate, and the mass of the sample is continuously monitored. A plot of mass versus temperature, known as a TGA curve, provides a quantitative measure of the material's thermal stability.

Step-by-Step Experimental Protocol for TGA of [Ch][TFSI]

-

Sample Preparation:

-

Ensure the [Ch][TFSI] sample is of high purity and has been thoroughly dried under vacuum to remove any residual water or solvents, as these can significantly impact the measured thermal stability.[1]

-

-

Instrument Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Select an appropriate sample pan, typically platinum or alumina, which is inert at high temperatures.

-

-

Experimental Parameters:

-

Sample Size: Use a small sample mass, typically 5-10 mg, to ensure uniform heating.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[1]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), often defined as the temperature at which a 5% mass loss is observed.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for different decomposition steps.

-

Caption: Experimental workflow for TGA analysis of [Ch][TFSI].

Unraveling the Decomposition Pathway of [Ch][TFSI]

Proposed Decomposition of the Cholinium Cation

The thermal decomposition of choline-containing compounds can proceed through various pathways. A likely initial step is a Hofmann elimination-type reaction, leading to the formation of trimethylamine and ethylene oxide or acetaldehyde. Further fragmentation at higher temperatures would yield smaller volatile molecules.

Decomposition of the [TFSI] Anion

The [TFSI] anion is known to be highly stable. Its decomposition at elevated temperatures is expected to involve the cleavage of the S-N and C-S bonds. Studies on the reductive decomposition of the [TFSI] anion have shown the formation of various sulfur- and fluorine-containing species, such as SO₂, and fragments containing C-F and S-N bonds.[4][5]

Combined Decomposition Pathway

The overall decomposition of [Ch][TFSI] would be a combination of these processes. It is plausible that the decomposition of the less stable cholinium cation initiates at a lower temperature, followed by the degradation of the more robust [TFSI] anion at higher temperatures. To definitively elucidate the decomposition mechanism and identify the evolved gaseous products, hyphenated techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be indispensable.

Caption: Proposed thermal decomposition pathway for [Ch][TFSI].

Conclusion and Future Outlook

[Choline][TFSI] stands out as a promising ionic liquid with desirable properties for a multitude of applications. Its anticipated high thermal stability, a hallmark of [TFSI]-based ILs, makes it suitable for processes requiring elevated temperatures. However, to fully harness its potential and ensure safe handling and application, a detailed experimental investigation of its thermal decomposition is crucial. Future work should focus on performing comprehensive TGA-MS and TGA-FTIR analyses to precisely determine its decomposition temperature and identify the evolved gaseous products. Such data will not only provide a definitive understanding of its thermal limits but also contribute valuable insights into the fundamental decomposition mechanisms of cholinium-based ionic liquids.

References

-

Simultaneous measurement of acetylcholine and choline in brain by pyrolysis-gas chromatography-mass spectrometry. PubMed. Available at: [Link]. (Accessed: January 19, 2026)

-

Thermal decomposition temperatures (T onset ) of ionic liquids. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026)

-

Chemical Decomposition of the TFSI Anion under Aqueous Basic Conditions. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026)

-

Decomposition pathways for TFSI⁻ decomposition at reductive conditions as proposed by Haskins et al.,11 and the expected m/z ratios. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026)

-

Decomposition of Ionic Liquids at Lithium Interfaces. 1. Ab Initio Molecular Dynamics Simulations. AGRIS. Available at: [Link]. (Accessed: January 19, 2026)

-

Pyrolysis–gas chromatography–mass spectrometry. Wikipedia. Available at: [Link]. (Accessed: January 19, 2026)

-

Choline bis(trifluoromethylsulfonyl)imide. PubChem. Available at: [Link]. (Accessed: January 19, 2026)

-

Cholinium amino acid-based ionic liquids. PMC. Available at: [Link]. (Accessed: January 19, 2026)

-

Synthesis and characterization of trifluoromethylsulfonate choline ionic liquid using NMR, FT-IR, and FT-Raman spectra with DFT calculations. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026)

-

Isothermal TGA curves for the DES ChCl: + Glucose 2 : 1 at T = 403.2 K. ResearchGate. Available at: [Link]. (Accessed: January 19, 2026)

-

Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. UCM. Available at: [Link]. (Accessed: January 19, 2026)

-

Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. Waters. Available at: [Link]. (Accessed: January 19, 2026)

-

Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International. Available at: [Link]. (Accessed: January 19, 2026)

-

Cholinium-amino acid based ionic liquids: a new method of synthesis and physico-chemical characterization. RSC Publishing. Available at: [Link]. (Accessed: January 19, 2026)

-

Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. Journal of Molecular Liquids. Available at: [Link]. (Accessed: January 19, 2026)

-

Defying decomposition: the curious case of choline chloride. PMC. Available at: [Link]. (Accessed: January 19, 2026)

-

Defying Decomposition: The Curious Case of Choline Chloride. ChemRxiv. Available at: [Link]. (Accessed: January 19, 2026)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cholinium amino acid-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel tellurium containing analogues of choline and acetylcholine and their quantitation by pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decomposition of Ionic Liquids at Lithium Interfaces. 1. Ab Initio Molecular Dynamics Simulations [agris.fao.org]

A Technical Guide to the Biocompatibility and Biodegradability of Choline bis(trifluoromethylsulfonyl)imide ([Ch][NTf2])

An In-depth Technical Guide

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as "designer solvents" with tunable physicochemical properties, unlocking innovations across diverse scientific fields. Among these, Choline bis(trifluoromethylsulfonyl)imide, hereafter referred to as [Ch][NTf2], has garnered significant attention, particularly for applications in biotechnology, pharmaceuticals, and electrochemistry.[1][2] This ionic liquid is composed of a choline cation—a biologically essential and presumably benign molecule—and a bis(trifluoromethylsulfonyl)imide ([NTf2]⁻ or [TFSI]⁻) anion, known for imparting high thermal stability and hydrophobicity.[1]

The increasing use of [Ch][NTf2] necessitates a rigorous evaluation of its biological and environmental impact. The very structure of this IL presents a compelling dichotomy: the "green," biocompatible reputation of the choline cation juxtaposed with the fluorinated, potentially persistent nature of the [NTf2]⁻ anion. This guide provides an in-depth, evidence-based assessment of the biocompatibility and biodegradability of [Ch][NTf2]. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding beyond marketing claims to make informed decisions in their work. We will deconstruct the properties of the constituent ions, present validated experimental protocols for assessment, and synthesize the data to form a holistic and authoritative perspective on the real-world applicability and risks of [Ch][NTf2].

Part 1: Biocompatibility Assessment of [Ch][NTf2]

The term "biocompatible" is not absolute; it is a measure of a material's ability to perform its desired function without eliciting a deleterious local or systemic effect in the host. For an ionic liquid, this assessment must consider the distinct contributions of both its cation and anion, as well as their combined effect on cellular systems.

Theoretical Framework: Deconstructing the Ions

The biocompatibility profile of [Ch][NTf2] is a direct consequence of the interplay between its constituent ions.

-

The Choline Cation ([Ch]⁺): Choline is a vital nutrient essential for cellular membrane synthesis (as phosphatidylcholine) and neurotransmission (as acetylcholine).[3] Its inclusion in an IL structure is a common strategy to reduce toxicity.[4] Numerous studies have demonstrated that choline-based ILs exhibit significantly lower cytotoxicity compared to their counterparts with imidazolium or pyridinium cations.[5][6][7] This inherent biocompatibility of the choline cation forms the primary basis for claims of [Ch][NTf2]'s suitability for biological applications.[2][8]

-

The bis(trifluoromethylsulfonyl)imide Anion ([NTf2]⁻): The [NTf2]⁻ anion is a complex entity. On one hand, it is considered more stable and less toxic than traditional anions like tetrafluoroborate (BF₄⁻).[9] However, its structure raises two significant concerns. Firstly, its high fluorine content and the exceptional strength of its C-F bonds suggest potential environmental persistence.[10] Secondly, its hydrophobic nature can enhance the IL's ability to interact with and disrupt cell membranes, a key mechanism of cytotoxicity.[1] Furthermore, some studies have highlighted the potential toxicity of fluorinated anions, which can permeate cell membranes and, in some cases, hydrolyze to form hazardous compounds.[10] Research on lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a related PFAS chemical, has shown it can induce apoptosis and reduce cell viability in human cell lines.[11]

-

Synergistic Effects and Overall Toxicity: The ultimate biocompatibility of [Ch][NTf2] is not a simple sum of its parts. The combination of the hydrophilic choline headgroup with the hydrophobic [NTf2]⁻ anion creates an amphiphilic molecule. This structure can facilitate interactions with the lipid bilayers of cell membranes, potentially leading to cytotoxic effects not predicted by analyzing the ions in isolation.[1] Therefore, direct experimental evaluation is non-negotiable.

In Vitro Cytotoxicity Evaluation

The foundational step in any biocompatibility assessment is the in vitro cytotoxicity assay, which measures a substance's toxicity to cultured cells. The MTT assay is a standardized, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a substance's toxicity.

Objective: To determine the IC₅₀ value of [Ch][NTf2] on a relevant human cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells).

Materials:

-

[Ch][NTf2] (high purity, >98%)

-

Human cell line (e.g., HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Methodology:

-

Cell Seeding: Culture HaCaT cells to ~80% confluency. Trypsinize, count, and seed 1x10⁴ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Preparation of [Ch][NTf2] Dilutions: Prepare a stock solution of [Ch][NTf2] in the complete culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.01% to 5.0% v/v). Include a "medium only" negative control and a "lysis buffer" (e.g., 1% Triton X-100) positive control.

-

Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared [Ch][NTf2] dilutions and controls. Incubate for 24 hours.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control: Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100. Plot the viability against the logarithm of the [Ch][NTf2] concentration and use a non-linear regression to determine the IC₅₀ value.

Data Presentation: Comparative Cytotoxicity of Ionic Liquids

| Ionic Liquid | Cell Line | IC₅₀ (% v/v) | Reference |

| [Cho][Phe] (Choline Phenylalanate) | HaCaT | 0.43 | [6] |

| [Cho][Glu] (Choline Glutamate) | HaCaT | 0.42 | [6] |

| [C4mim][Br] (Imidazolium-based) | HaCaT | < 0.2 | [6] |

| [C6mim][Br] (Imidazolium-based) | HaCaT | < 0.2 | [6] |

| [Ch][DHP] (Choline Dihydrogen Phosphate) | J774 Murine Macrophage | ~20 mM | [12][13] |

| Choline Chloride | J774 Murine Macrophage | ~34 mM | [12][13] |

This table summarizes representative data to illustrate that while choline-based ILs are generally less toxic than imidazolium-based ILs, their toxicity is significant and varies with the anion.

Visualization: MTT Assay Workflow

Hemocompatibility Analysis

For any application involving potential contact with blood, a hemolysis assay is critical. This test quantifies the extent to which a material damages red blood cells (RBCs), causing the release of hemoglobin.

Experimental Protocol: Hemolysis Assay (Adapted from ASTM F756)

Objective: To determine the hemolytic potential of [Ch][NTf2].

Methodology:

-

Blood Collection: Obtain fresh whole blood (e.g., human or bovine) with an anticoagulant (e.g., citrate).

-

RBC Isolation: Centrifuge the blood to pellet the RBCs. Discard the plasma and buffy coat. Wash the RBCs three times with sterile, isotonic PBS (pH 7.4).

-

RBC Suspension: Resuspend the washed RBCs in PBS to create a diluted suspension (e.g., 2% v/v).

-

Sample Preparation: Prepare a series of dilutions of [Ch][NTf2] in PBS. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

-

Incubation: Mix 0.2 mL of the RBC suspension with 0.8 mL of each [Ch][NTf2] dilution and the controls. Incubate at 37°C for 2 hours with gentle agitation.

-

Centrifugation: Centrifuge all samples to pellet intact RBCs and cell debris.

-

Analysis: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis using the formula: Hemolysis (%) = [(Abs_Sample - Abs_Neg_Ctrl) / (Abs_Pos_Ctrl - Abs_Neg_Ctrl)] * 100.

Interpretation: According to ISO 10993-4 standards, a hemolysis percentage below 5% is generally considered non-hemolytic and suitable for blood-contacting applications.

Part 2: Biodegradability Assessment of [Ch][NTf2]

Biodegradability refers to the breakdown of a chemical by microorganisms into simpler substances like CO₂, water, and biomass.[14] This is a crucial parameter for assessing the long-term environmental fate of a chemical.[10][15]

Theoretical Framework: Persistence vs. Degradation

The biodegradability of [Ch][NTf2] is also a tale of two ions.

-

Choline Cation: As a natural biological molecule, choline is readily metabolized by a wide range of microorganisms and is considered "readily biodegradable."[1][7] Its presence is expected to facilitate the initial microbial attack on the IL.

-

[NTf2]⁻ Anion: The anion presents a significant challenge to microbial degradation. The molecule contains highly stable carbon-fluorine (C-F) and sulfur-carbon (S-C) bonds, which are not common in nature and are difficult for microbial enzymes to cleave. Fluorinated compounds are often characterized by low biodegradability and high environmental persistence.[10]

Standardized Biodegradability Testing

The Organization for Economic Co-operation and Development (OECD) has established a series of rigorous tests to assess "ready biodegradability." Passing these tests indicates that a chemical will undergo rapid and ultimate degradation in the environment.[16][17]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

Objective: To determine if [Ch][NTf2] meets the criteria for ready biodegradability by measuring oxygen consumption.

Principle: A known volume of an aqueous solution of [Ch][NTf2] is inoculated with a mixed population of microorganisms (e.g., from activated sludge) in a closed respirometer. The consumption of oxygen by the microorganisms as they metabolize the substance is measured over 28 days.

Methodology:

-

Inoculum Preparation: Collect activated sludge from a wastewater treatment plant. Wash and aerate it to prepare a standardized microbial inoculum.

-

Test Setup: Add a defined mineral medium, the inoculum, and the test substance ([Ch][NTf2] as the sole source of organic carbon, typically at 100 mg/L) to the respirometer flasks.

-

Controls: Prepare three types of control flasks:

-

Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).

-

Reference Control: Inoculum, medium, and a readily biodegradable reference substance (e.g., sodium benzoate). This validates the activity of the inoculum.

-

Toxicity Control: Inoculum, medium, test substance, and the reference substance (to check for inhibitory effects of the test substance).

-

-

Incubation and Measurement: Seal the flasks and incubate them in the dark at a constant temperature (22 ± 2°C) for 28 days. Continuously measure the oxygen consumption using the respirometer's pressure sensor.

-

Data Analysis:

-

Calculate the Theoretical Oxygen Demand (ThOD) for [Ch][NTf2] based on its elemental formula (C₇H₁₄F₆N₂O₄S₂).

-

Calculate the percentage of biodegradation: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100.

-

Interpretation of Results:

-

Pass Level: For a substance to be classified as "readily biodegradable," it must show ≥60% biodegradation within the 28-day test period.[18]

-

10-Day Window: This pass level must be reached within a 10-day window that begins when biodegradation first exceeds 10%.[18]

Visualization: OECD 301F Workflow

Specific Microbial Degradation Studies

While standard tests provide a baseline, specific studies can reveal degradation pathways under different conditions. A pivotal study investigated the biodegradation of [Ch][NTf2] using a specially isolated bacterial strain, Pantoea agglomerans.[19]

Key Findings:

-

The bacterium was capable of using [Ch][NTf2] as a nutrient source.

-

At an optimal osmolarity (0.6 M), biodegradation reached up to 80% over the study period.

-

Crucially, the study found that the [NTf2]⁻ anion was also degraded, with its utilization being independent of the choline cation. At higher osmolarity, a greater percentage of the anion was consumed by the bacterium.[19]

Data Presentation: Biodegradation of [Ch][NTf2] by P. agglomerans

| [Ch][NTf2] Concentration | Anion ([NTf2]⁻) Utilization | Overall Biodegradation | Reference |

| 0.6 M | ~58% | ~80% | [19] |

| 1.0 M | ~75% | Lower than 0.6 M | [19] |

This data demonstrates that under specific microbial conditions, the seemingly recalcitrant [NTf2]⁻ anion can be metabolized.

Conclusion: A Balanced Perspective for Application

The analysis of Choline bis(trifluoromethylsulfonyl)imide presents a nuanced profile that defies simple classification as either "biocompatible" or "biodegradable."

On Biocompatibility: [Ch][NTf2] exhibits moderate biocompatibility . The presence of the choline cation undeniably lowers its toxicity compared to many other ionic liquids.[6][7] However, the hydrophobic and fluorinated [NTf2]⁻ anion introduces a significant potential for cytotoxicity, likely through membrane disruption.[1][11] Its use in any biological or pharmaceutical context, especially those involving direct cell or blood contact, must be preceded by rigorous, application-specific cytotoxicity and hemocompatibility testing. The label "biocompatible" should be treated with extreme caution and validated against quantitative data.

On Biodegradability: [Ch][NTf2] is not readily biodegradable according to stringent OECD criteria. The choline cation will likely degrade quickly, but the persistence of the [NTf2]⁻ anion is a primary environmental concern.[10] While specialized microorganisms can degrade the entire molecule under specific conditions,[19] its widespread release into ecosystems lacking these microbes could lead to the accumulation of a persistent fluorinated anion.

Final Recommendation for Professionals: Researchers and developers must adopt a risk-assessment mindset. The attractive properties of [Ch][NTf2] must be carefully weighed against its potential biological and environmental hazards. The "green" halo of the choline cation should not obscure the well-founded concerns associated with the bis(trifluoromethylsulfonyl)imide anion. A thorough, data-driven evaluation is mandatory to ensure the safe and responsible application of this potent and versatile ionic liquid.

References

-

Benchchem. Choline bis(trifluoromethylsulfonyl)imde | 827027-25-8.

-

Pham, T. P., Cho, C. W., & Yun, Y. S. (2010). Environmental fate and toxicity of ionic liquids: a review. PubMed.

-

Ferreira, H., Neves, C., Lacerda, C., et al. (2018). Choline- versus imidazole-based ionic liquids as functional ingredients in topical delivery systems: cytotoxicity, solubility, and skin permeation studies. PubMed.

-

Zhao, C., Liu, L., & Chen, X. (2015). Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review. PubMed.

-

I. B. M. de la Moya, et al. (2020). Environmental Application, Fate, Effects and Concerns of Ionic Liquids: A Review. MDPI.

-

Kodaikal, S. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. LinkedIn.

-

Zhao, C., Liu, L., & Chen, X. (2015). Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review. ACS Publications.

-

Ferreira, H., Neves, C., Lacerda, C., et al. (2018). Choline- versus imidazole-based ionic liquids as functional ingredients in topical delivery systems: cytotoxicity, solubility, and skin permeation studies. Taylor & Francis Online.

-

Hiyka. Choline Bis(trifluoromethylsulfonyl)Imide.

-

RoCo Global. Choline-Based Ionic Liquids: Biocompatibility Meets Performance.

-

Sznitowska, M., et al. (2023). Toxicity evaluation of choline ionic liquid-based nanocarriers of pharmaceutical agents for lung treatment. PubMed.

-

BPC Instruments. OECD Guidelines Test No. 301 C & F.

-

OECD. (2006). OECD GUIDELINE FOR TESTING OF CHEMICALS.

-

Wang, J., et al. (2021). The anion of choline-based ionic liquids tailored interactions between ionic liquids and bovine serum albumin, MCF-7 cells, and bacteria. PubMed.

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD iLibrary.

-

OECD. Test No. 301: Ready Biodegradability. OECD.

-

R Discovery. Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review.

-

K. Golchert, et al. (2014). Effect of choline carboxylate ionic liquids on biological membranes. PMC - NIH.

-

Yazdani, A., et al. (2016). Microbial Biocompatibility and Biodegradability of Choline-Amino Acid Based Ionic Liquids. Walsh Medical Media.

-

Miao, Y., et al. (2022). Design and Applications of Biocompatible Choline Amino Acid Ionic Liquids. Request PDF.

-

K. L. Wilson, et al. (2014). Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications. Green Chemistry (RSC Publishing).

-

F. G. S. dos Santos, et al. (2021). Anticancer potential and through study of the cytotoxicity mechanism of ionic liquids that are based on the trifluoromethanesulfonate and bis(trifluoromethylsulfonyl)imide anions. PubMed.

-

Wilson, K. L., et al. (2014). Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications. Monash University.

-

CymitQuimica. CAS 827027-25-8: CHOLINE BIS(TRIFLUOROMETHYLSULFONYL)IMIDE.

-

Wang, Y., et al. (2023). In vitro toxicity of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) on Human Renal and Hepatoma Cells. NIH.

-

National Center for Biotechnology Information. Bis(trifluoromethane)sulfonimide. PubChem Compound Summary for CID 157857, NIH.

-

Wikipedia. Bistriflimide.

-

V. M. D. P. Martins, et al. (2022). Ionic Liquid-Based Materials for Biomedical Applications. MDPI.

-

U.S. EPA. ORD Human Health Toxicity Value for Lithium bis[(trifluoromethyl)sulfonyl]azanide (HQ-115). U.S. Environmental Protection Agency.

-

National Center for Biotechnology Information. Choline bis(trifluoromethylsulfonyl)imide. PubChem Compound Summary for CID 53260965, NIH.

-

Cayman Chemical. Choline bis(trifluoromethylsulfonyl)imide (CAS 827027-25-8).

-

M. Cerrada, et al. (2023). Biodegradation of Choline NTF2 by Pantoea agglomerans in Different Osmolarity. Characterization and Environmental Implications of the Produced Exopolysaccharide. PMC - NIH.

-

ResearchGate. Biocompatibility data of imidazolium-based ionic liquids toward S. cerevisiae using agar well diffusion test.

-

M. G. Freire, et al. (2019). Biocompatible ionic liquids: fundamental behaviours and applications. Chemical Society Reviews (RSC Publishing).

-

M. F. C. Gomes, et al. (2022). Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli. ACS Publications.

-

Ghorbanizamani, F., & Timur, S. (2018). Ionic Liquids from Biocompatibility and Electrochemical Aspects toward Applying in Biosensing Devices. PubMed.

-

D. K. D., et al. (2016). Acute toxicity assessment of choline by inhalation, intraperitoneal and oral routes in Balb/c mice. PubMed.

-

Miao, Y., et al. (2022). Design and applications of biocompatible choline amino acid ionic liquids. RSC Publishing.

-

S. K. Cary, et al. (2025). Analysis of Bis(trifluoromethylsulfonyl)imide Interactions with Metal Cations Through a Chemical Informatics Approach. MDPI.

-

S. K. Cary, et al. (2025). Analysis of Bis(trifluoromethylsulfonyl)imide Interactions with Metal Cations by a Chemical Informatics Approach. ChemRxiv.

-

J. B. Lin, et al. (2020). Understanding the interactions between the bis(trifluoromethylsulfonyl)imide anion and absorbed CO2 using X-ray diffraction analysis of a soft crystal surrogate. NIH.

-

M. Pingot, et al. (2022). Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. MDPI.

-

S. K. Cary, et al. (2025). Analysis of Bis(trifluoromethylsulfonyl)imide Interactions with Metal Cations by a Chemical Informatics Approach. ChemRxiv.

Sources

- 1. benchchem.com [benchchem.com]

- 2. hiyka.com [hiyka.com]

- 3. roco.global [roco.global]

- 4. Biocompatible ionic liquids: fundamental behaviours and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Choline- versus imidazole-based ionic liquids as functional ingredients in topical delivery systems: cytotoxicity, solubility, and skin permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. mdpi.com [mdpi.com]

- 9. Bistriflimide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro toxicity of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) on Human Renal and Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. research.monash.edu [research.monash.edu]

- 14. Environmental fate and toxicity of ionic liquids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. contractlaboratory.com [contractlaboratory.com]

- 19. Biodegradation of Choline NTF2 by Pantoea agglomerans in Different Osmolarity. Characterization and Environmental Implications of the Produced Exopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Choline Bis(trifluoromethylsulfonyl)imide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Choline bis(trifluoromethylsulfonyl)imide ([Ch][NTf2]), an ionic liquid of significant interest, is characterized by its unique combination of a biocompatible cation and a stable, hydrophobic anion. This guide provides a comprehensive examination of its molecular structure and conformational landscape, critical determinants of its physicochemical properties and applications. We will delve into the intricate interplay of ionic and hydrogen bonding interactions that govern the three-dimensional arrangement of the choline cation and the bis(trifluoromethylsulfonyl)imide anion. Through a synthesis of crystallographic data, spectroscopic analysis, and computational insights, this document offers a detailed perspective for professionals in research and development.

Introduction: The Significance of [Ch][NTf2]